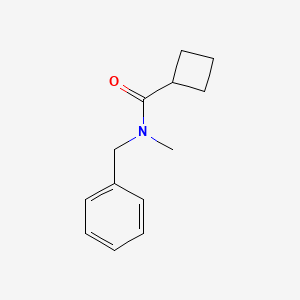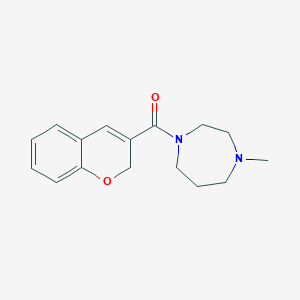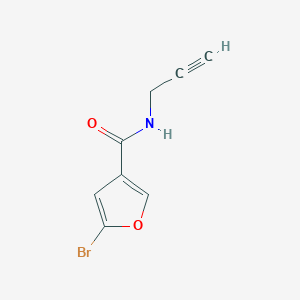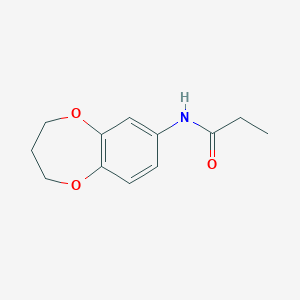
N-benzyl-N-methylcyclobutanecarboxamide
Overview
Description
N-benzyl-N-methylcyclobutanecarboxamide, also known as BZM, is a chemical compound that has been widely used in scientific research due to its unique properties. BZM is a cyclic amide that is structurally similar to other compounds such as lidocaine and procaine, which are commonly used as local anesthetics. However, BZM has been found to have a distinct mechanism of action and a range of potential applications in the field of biomedical research.
Scientific Research Applications
NK1-Receptor Antagonists : N-benzylcarboxamide derivatives demonstrate significant activity as NK1-receptor antagonists. The study by Ishichi, Ikeura, and Natsugari (2004) highlights their synthesis and the influence of atropisomer chirality on NK1-receptor recognition (Ishichi, Ikeura, & Natsugari, 2004).
Prodrug Forms for Amides : Kahns and Bundgaard (1991) investigated N-acyl and N-alkoxycarbonyl derivatives of benzamide for their suitability as prodrugs, highlighting the enzymatic hydrolysis and stability of these compounds (Kahns & Bundgaard, 1991).
Antiarrhythmic Activity : Research by Banitt, Bronn, Coyne, and Schmid (1977) on benzamides with heterocyclic amide side chains, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, revealed their potential in oral antiarrhythmic applications (Banitt, Bronn, Coyne, & Schmid, 1977).
Androgen Receptor Antagonists : Wakabayashi, Imai, Miyachi, Hashimoto, and Tanatani (2008) designed and synthesized various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists, utilizing bulky N-alkyl groups like benzyl for enhanced binding affinity (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Neuroleptic Agents : Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) explored benzamides of N,N-disubstituted ethylenediamines, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, as potential neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antipsychotic Agents : Norman, Navas, Thompson, and Rigdon (1996) synthesized heterocyclic analogues of carboxamides, including N-benzyl-N-methylcyclobutanecarboxamide derivatives, to evaluate their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
properties
IUPAC Name |
N-benzyl-N-methylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGCYIBDXXQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylcyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)





